二十二烷酸银

概述

描述

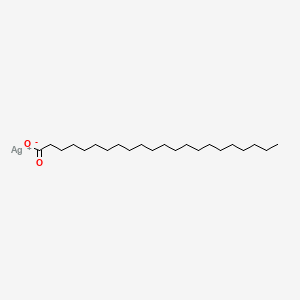

Silver behenate is a silver salt of the long-chain fatty acid behenic acid. It is known for its potential use as a low-angle diffraction standard and has been characterized using powder diffraction techniques. This compound is represented by the chemical formula AgC22H43O2 and has a molar mass of 447.2287 g/mol .

科学研究应用

Silver behenate has several scientific research applications across different fields:

Chemistry: It is used as a standard in X-ray diffraction studies to determine the crystal structure of materials.

Biology: Silver behenate nanoparticles are explored for their antimicrobial properties and potential use in biomedical applications.

Medicine: The compound is investigated for its use in photothermographic imaging, which is a technique used in medical diagnostics.

Industry: Silver behenate is utilized in the production of photographic materials and as a component in certain industrial coatings.

作用机制

Target of Action

Silver behenate is a silver salt of the long-chain fatty acid behenic acid . It is primarily used as a low-angle diffraction standard in X-ray diffraction studies . The primary target of silver behenate is the X-ray beam in diffraction experiments .

Mode of Action

Silver behenate interacts with X-ray beams to produce diffraction patterns. It forms a lamellar phase with a d-spacing of 58.380 Å . When exposed to copper Kα radiation, this results in 13 evenly spaced peaks in the range between 0.1 and 1.4 Å-1 . This interaction between the X-ray beam and silver behenate allows for the calibration of X-ray diffraction instruments .

Pharmacokinetics

It is primarily used in laboratory settings for instrument calibration .

Result of Action

The primary result of silver behenate’s action is the generation of a specific diffraction pattern when it interacts with an X-ray beam . This pattern is used to calibrate X-ray diffraction instruments, ensuring accurate and reliable data for subsequent experiments .

Action Environment

The action of silver behenate can be influenced by environmental factors. For instance, the quality of silver behenate can vary significantly from supplier to supplier, from batch to batch, and even within one batch . This can affect the broadness of the first order ring and the splitting of the higher order peaks . Furthermore, the observed peak splitting could be caused by impurities in the sample or degradation under the influence of air, light, or temperature .

准备方法

Synthetic Routes and Reaction Conditions: Silver behenate can be synthesized by reacting behenic acid with silver nitrate in an aqueous solution. The reaction typically involves dissolving behenic acid in water, followed by the addition of silver nitrate. The resulting silver behenate precipitates out of the solution and can be collected by filtration.

Industrial Production Methods: In an industrial setting, silver behenate is produced on a larger scale using similar principles but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of parameters such as temperature, pH, and reaction time to achieve consistent quality.

化学反应分析

Types of Reactions: Silver behenate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Silver behenate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of silver behenate can be achieved using reducing agents like sodium borohydride or hydrazine.

Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of different silver compounds.

Major Products Formed:

Oxidation: The oxidation of silver behenate can result in the formation of silver oxide.

Reduction: Reduction typically yields metallic silver nanoparticles.

Substitution: Substitution reactions can produce various silver salts depending on the nucleophile used.

相似化合物的比较

Silver behenate is compared with other silver salts and long-chain fatty acid salts:

Silver stearate: Similar to silver behenate, silver stearate is a silver salt of stearic acid (another long-chain fatty acid). Both compounds are used in imaging and antimicrobial applications, but silver behenate is preferred for its specific diffraction properties.

Silver palmitate: This compound is a silver salt of palmitic acid and is used in similar applications but has a shorter carbon chain compared to silver behenate.

Silver myristate: Another silver salt with a shorter carbon chain, used in some industrial applications but less common than silver behenate.

Silver behenate's uniqueness lies in its long carbon chain and its specific use in X-ray diffraction studies and photothermographic imaging.

属性

CAS 编号 |

2489-05-6 |

|---|---|

分子式 |

C22H44AgO2 |

分子量 |

448.5 g/mol |

IUPAC 名称 |

docosanoic acid;silver |

InChI |

InChI=1S/C22H44O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24); |

InChI 键 |

KAMAPADCIHYSMA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ag+] |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.[Ag] |

| 2489-05-6 | |

Pictograms |

Irritant; Environmental Hazard |

相关CAS编号 |

112-85-6 (Parent) |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。